Empagliflozin Bromo Impurity, chemically identified as (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, serves a dual mandate in pharmaceutical procurement as both the critical Key Starting Material (KSM) and a mandatory analytical reference standard for the SGLT2 inhibitor Empagliflozin . Featuring a highly specific (S)-configured tetrahydrofuran ring and a precise bromo-chloro halogenation pattern, this compound is the direct aglycone precursor required for the foundational C-glycosylation step in API synthesis . In industrial workflows, its procurement at >99.0% HPLC purity is strictly required to ensure optimal halogen-metal exchange kinetics and to maintain compliance with ICH Q3A/B guidelines regarding process-related impurity tracking [1].
Substituting this specific (S)-bromo intermediate with its (R)-enantiomer (CAS 915095-90-8), iodo-analogs, or generic halogenated ethers results in catastrophic downstream failures in both synthesis and compliance . The (R)-enantiomer directly propagates the wrong stereocenter into the final API, yielding an inactive isomer that fails all pharmacopeial binding affinity and purity requirements . Furthermore, replacing the bromo group with an iodo group (CAS 915095-94-2) disrupts the finely tuned thermodynamics of the low-temperature (-78°C) lithiation process, leading to premature degradation and unfavorable cost-to-yield ratios, while chloro-only analogs completely fail to initiate the necessary Grignard or organolithium coupling with the protected gluconolactone [1].
As a critical process intermediate, the purity of the bromo-precursor directly dictates final API compliance. Commercial high-grade batches of Empagliflozin Bromo Impurity routinely achieve >99.8% chromatographic purity via HPLC . When utilized as an analytical reference standard, it enables the precise quantification of unreacted precursor in the final drug substance, ensuring that des-bromo and bromo-phenol impurities remain below the stringent 0.05% to 0.1% thresholds mandated by ICH guidelines for commercial API release [1].
| Evidence Dimension | HPLC Purity and Impurity Thresholds |
| Target Compound Data | >99.8% HPLC purity |
| Comparator Or Baseline | Regulatory baseline (ICH Q3A/B) |
| Quantified Difference | Enables quantification of process impurities below the 0.05% regulatory limit |
| Conditions | HPLC method validation for Empagliflozin API release |
Procuring highly pure reference standards is mandatory for validating HPLC methods that prove the API is free from process-related carryover.
The stereochemical integrity of the tetrahydrofuran ring is paramount for SGLT2 inhibitor efficacy. Procurement of the (S)-enantiomer (CAS 915095-89-5) ensures the correct spatial orientation of the final drug molecule . Utilizing the (R)-enantiomer (CAS 915095-90-8) as a substitute directly yields the R-isomer of Empagliflozin, which lacks the required target binding affinity and results in batch rejection under stringent API purity specifications .
| Evidence Dimension | Chiral API Yield and Binding Viability |
| Target Compound Data | (S)-enantiomer yields active Empagliflozin |
| Comparator Or Baseline | (R)-enantiomer yields inactive R-isomer |
| Quantified Difference | Absolute divergence in pharmacological viability and batch acceptance |
| Conditions | Commercial scale API stereoselective synthesis |
Strict procurement of the >99.5% pure (S)-enantiomer is non-negotiable to prevent the costly synthesis of inactive, non-compliant API batches.
In the critical C-glycosylation step, the bromo-substituent provides the optimal balance of reactivity and stability. During AlCl3-promoted silane reduction and subsequent lithiation, the bromo-precursor consistently achieves coupling yields of ~70% [1]. In contrast, attempting the synthesis with des-bromo or chloro-only analogs fails to initiate the required organolithium or Grignard formation, while iodo-analogs suffer from higher raw material costs and reduced stability during scale-up .
| Evidence Dimension | Coupling Yield and Reactivity |
| Target Compound Data | ~70% yield in C-glycosylation coupling |
| Comparator Or Baseline | Chloro-only analogs (0% coupling) / Iodo-analogs (lower stability/higher cost) |
| Quantified Difference | Optimal ~70% yield vs complete reaction failure for non-brominated baselines |
| Conditions | AlCl3-promoted silane reduction and low-temperature lithiation (-78°C) |
The specific bromo-chloro halogenation pattern is the industrially validated standard for maximizing yield and cost-efficiency in commercial Empagliflozin manufacturing.
Empagliflozin Bromo Impurity is the definitive Key Starting Material (KSM) for the industrial synthesis of Empagliflozin. Its specific bromo-chloro halogenation pattern is strictly required for the low-temperature halogen-metal exchange and subsequent C-glycosylation with protected gluconolactones, directly dictating the ~70% yield of the API core .
As a primary process impurity, this compound is essential for Quality Control (QC) laboratories validating HPLC and LC-MS methods. Procuring high-purity reference standards of this compound allows manufacturers to accurately quantify unreacted precursor carryover, ensuring compliance with ICH Q3A/B thresholds (typically <0.05%) for commercial batch release [1].
In process chemistry R&D, the compound serves as the baseline substrate for optimizing stereoselective coupling conditions. Its guaranteed (S)-configuration allows researchers to isolate variables related to catalyst efficiency and temperature control without the confounding factor of starting material isomerization .